molecular formula C25H27ClN2O3S B3510030 4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide CAS No. 294889-16-0

4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide

Cat. No.: B3510030
CAS No.: 294889-16-0
M. Wt: 471.0 g/mol
InChI Key: KABDEELUEMVQAY-UHFFFAOYSA-N
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Description

4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide is a complex organic compound with a molecular formula of C₂₅H₂₇ClN₂O₃S This compound is characterized by the presence of a chloro-substituted phenyl group, a phenylsulfonyl group, and a diethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenamine with phenylsulfonyl chloride to form the intermediate 5-chloro-2-methyl-N-phenylsulfonylbenzenamine. This intermediate is then reacted with N,N-diethylbenzamide in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(5-Ch

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3S/c1-4-27(5-2)25(29)21-14-12-20(13-15-21)18-28(24-17-22(26)16-11-19(24)3)32(30,31)23-9-7-6-8-10-23/h6-17H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDEELUEMVQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135559
Record name 4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294889-16-0
Record name 4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294889-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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